molecular formula C22H22F3NO8 B11034352 4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B11034352
M. Wt: 485.4 g/mol
InChI Key: TVQIZIXYJMVFBK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is fascinating! Let’s break it down:

    Name: 4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

    Molecular Formula: CHFO

    CAS Number:

This compound belongs to the class of heterocyclic compounds and contains a chromenyl group

Preparation Methods

Industrial Production:: Industrial production methods are proprietary, but researchers likely optimize the synthesis for scalability and efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the chromenyl moiety.

    Substitution: Substitution reactions could occur at various positions, especially considering the trifluoromethyl group.

    Amidation: The formation of the carboxamide group involves amidation reactions.

Common Reagents and Conditions::

    Nucleophiles: Used for amidation reactions.

    Oxidizing Agents: For oxidation steps.

    Trifluoromethylating Agents: To introduce the trifluoromethyl group.

Major Products:: The major products depend on reaction conditions, but the carboxamide and chromenyl portions are key features.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactivity due to its unique structure.

    Medicine: Investigated for therapeutic properties.

    Industry: Used in material science or as a precursor.

Mechanism of Action

The exact mechanism remains elusive, but researchers explore its interactions with biological targets and pathways. Further studies are needed to unravel its effects.

Properties

Molecular Formula

C22H22F3NO8

Molecular Weight

485.4 g/mol

IUPAC Name

4,4,11,11-tetramethyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C22H22F3NO8/c1-20(2)31-14-15(32-20)17-19(34-21(3,4)33-17)30-16(14)18(28)26-9-5-6-10-11(22(23,24)25)8-13(27)29-12(10)7-9/h5-8,14-17,19H,1-4H3,(H,26,28)

InChI Key

TVQIZIXYJMVFBK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F)C

Origin of Product

United States

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